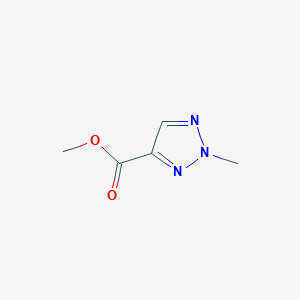

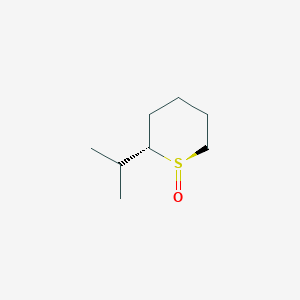

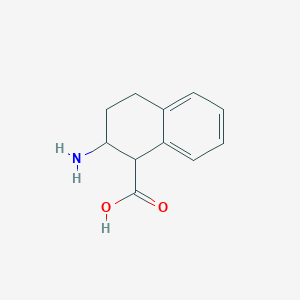

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazole derivatives. These compounds are known for their versatility in chemical synthesis and applications across various fields due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of triazole derivatives like Methyl 1H-1,2,4-Triazole-3-carboxylate demonstrates the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, achieving an overall yield of 32% and purity of 98% (Xue Feng, 2005). Such methodologies could potentially be adapted for the synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

Molecular Structure Analysis

The molecular and crystal structures of triazole derivatives have been extensively studied, revealing significant insights into their molecular geometry, bond lengths, and angles. For instance, the study on 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate provides detailed structural information, indicating delocalization of π-electron density within the triazole ring and the formation of supramolecular chains in the solid state (N. Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactions due to the presence of reactive functional groups. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of acetylated products, demonstrating the reactivity of these compounds towards various chemical modifications (Anetta Dzygiel et al., 2004).

Physical Properties Analysis

The physical properties of triazole derivatives, including thermal stability and kinetic parameters, can be determined through techniques like TG–DSC. Such analyses provide valuable information on the stability and decomposition patterns of these compounds under different conditions (Yinghao Zhang et al., 2016).

Chemical Properties Analysis

Triazole derivatives have been explored for their potential applications in various fields, including their use as ligands for catalysis. The synthesis of a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex demonstrates the ability of these compounds to act as efficient catalysts in organic reactions, highlighting their valuable chemical properties (Wenkang Hu et al., 2019).

Wissenschaftliche Forschungsanwendungen

Catalytic Efficiency in Organic Synthesis

The synthesis and application of a gold(I) complex derived from methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate have shown remarkable catalytic efficiency in organic synthesis processes such as allene synthesis and alkyne hydration. This compound, containing a strong electron-withdrawing group, demonstrates excellent catalytic performance with low catalyst loadings, making it a valuable asset in the field of organic chemistry (Hu et al., 2019).

Potential in Material Science

Research into the thermal properties of 2-methyl-4,5-dicyano-2H-1,2,3-triazole suggests its potential application in the fields of gas generants, explosives, and solid propellants. The compound's structural characteristics were elucidated through various analytical methods, and its thermal stability was assessed, showing promising results for its use in material science (Zhang et al., 2016).

Nanoparticle-Mediated Synthesis

The regioselective synthesis of methyl-N-alkylated 1,2,3-triazole-4-carboxylates using ZnO nanoparticles illustrates an efficient approach to producing biologically significant compounds. This method highlights the versatility of methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate derivatives in facilitating N-alkylation reactions, contributing to advancements in pharmaceutical chemistry (Prabakaran et al., 2012).

Eigenschaften

IUPAC Name |

methyl 2-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEGGJDFEGULIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547678 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

CAS RN |

105020-39-1 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)

![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)